4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide, with the Chemical Abstracts Service (CAS) number 954703-62-9, is a compound known for its potential therapeutic applications. It belongs to a class of sulfonamide compounds, which are characterized by the presence of a sulfonamide functional group attached to an aromatic ring. This compound has garnered interest due to its possible role in modulating biological processes, particularly in the context of immunoregulation and enzyme modulation.
This compound can be classified under the broader category of sulfonamides, which are widely recognized for their antibacterial properties. Additionally, 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide has been associated with the modulation of the enzyme indoleamine 2,3-dioxygenase, which plays a significant role in immune response and cancer biology . The compound's structure includes a phenyloxazolidinone moiety, indicating its potential for diverse biological activity.
The synthesis of 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide can be approached through various methods. One notable method involves the reaction of 4-methylbenzenesulfonamide with an appropriate oxazolidinone precursor under controlled conditions. The key steps typically include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts can significantly influence yield and purity .
The molecular formula of 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide is C16H18N2O3S, with a molecular weight of approximately 346.4 g/mol . The structure features:
The compound's three-dimensional conformation is essential for its interaction with biological targets, influencing its pharmacological properties.
4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide can participate in various chemical reactions typical for sulfonamides and oxazolidinones:
These reactions are critical for understanding how this compound might be modified for enhanced therapeutic effects .
The mechanism of action for 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide primarily involves its interaction with indoleamine 2,3-dioxygenase. By modulating this enzyme, the compound can influence tryptophan metabolism, which is crucial in immune regulation and cancer progression.
The specific biochemical pathways affected include:
Data from pharmacological studies suggest that such modulation could have therapeutic implications in treating cancer and immune-related disorders .
The physical properties of 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide include:
Chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm purity and structural integrity .
4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide has potential applications in various fields:
Research continues into optimizing this compound's efficacy and exploring new therapeutic avenues based on its unique structure and mechanism of action .
The strategic hybridization of privileged pharmacological scaffolds represents a cornerstone of rational drug design, exemplified by the synthesis of 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide (CAS: 954703-62-9). This compound integrates two structurally distinct motifs through a methylene linker, creating a novel chemical entity with enhanced target affinity. The molecular architecture comprises a 4-methylbenzenesulfonamide moiety covalently bonded to a 3-phenyloxazolidin-2-one heterocycle via an N-C-CH₂ linkage, as evidenced by its canonical SMILES representation: CC1=CC=C(C=C1)S(=O)(=O)NCC2CN(C3=CC=CC=C3)C(=O)O2 [1] [4]. This configuration yields a molecular weight of 346.40 g/mol with the empirical formula C₁₇H₁₈N₂O₄S, featuring hydrogen bond donors (2) and acceptors (5) optimally positioned for target engagement [1].
The 3-phenyloxazolidinone scaffold contributes rigid planarity to the hybrid structure, with crystallographic studies confirming the oxazolidinone ring adopts a near-planar conformation (dihedral angles approaching 0°) that enforces spatial orientation of pharmacophoric elements [3]. This geometric constraint positions the carbonyl oxygen (C=O) and amide nitrogen (N-H) for simultaneous hydrogen bonding interactions with complementary protease residues. The phenyl substituent at C3 extends perpendicularly, providing substantial π-electron density for hydrophobic pocket occupation. Computational analyses reveal the oxazolidinone ring's planarity enhances orbital delocalization, evidenced by natural bond orbital (NBO) calculations showing significant intramolecular charge transfer (ICT) stabilization energies exceeding 23 kcal/mol [3].
Complementing this framework, the 4-methylbenzenesulfonamide group introduces electrostatic diversity through its polarized S=O bonds (natural atomic charge: O = -0.72) and the electron-donating methyl substituent. Density functional theory (DFT) analyses demonstrate the sulfonamide's sulfonyl oxygen atoms exhibit partial negative charges of -0.54 to -0.58 e, facilitating strong hydrogen bond acceptance [3]. The para-methyl group strategically modulates electron density distribution across the phenyl ring, creating a localized hydrophobic region quantified by molecular electrostatic potential (MEP) mapping. This hybrid architecture demonstrates synergistic stereoelectronic effects, where the sulfonamide's electron-withdrawing characteristics enhance the oxazolidinone carbonyl's electrophilicity (natural atomic charge: +0.62 e), promoting nucleophilic attack susceptibility at the catalytic cysteine residue [3] [4].
Table 1: Structural Components of the Oxazolidinone-Sulfonamide Hybrid Compound
Structural Motif | Key Physicochemical Properties | Pharmacophoric Role |
---|---|---|
3-Phenyloxazolidin-2-one | Planar conformation (dihedral angles ≈ 0°), C=O dipole moment = 3.2 D | Hydrogen bond acceptor/donor pair, hydrophobic contact via phenyl ring |
4-Methylbenzenesulfonamide | S=O bond length 1.44 Å, O=S=O angle 119°, methyl group Hammett constant σₚ = -0.17 | Strong hydrogen bond acceptor, modulated hydrophobic domain |
Methylene Linker | C-N bond length 1.46 Å, C-C bond length 1.52 Å | Spatial separation (4.8-5.2 Å between pharmacophoric elements) |
Hybrid Molecule | Polar surface area 85 Ų, ClogP 2.1, molecular volume 298 ų | Balanced hydrophobicity-hydrophilicity for active site penetration |
Validation of the severe acute respiratory syndrome coronavirus 2 3 chymotrypsin like protease as the primary molecular target emerges from crystallographic and enzymological investigations. The severe acute respiratory syndrome coronavirus 2 3 chymotrypsin like protease represents a cysteine-dependent hydrolase critical for viral replication, processing polyproteins pp1a and pp1ab at no fewer than 11 conserved sites [6] [8]. The enzyme functions as a homodimer with each monomer containing three domains: domain I (residues 8–101) and domain II (residues 102–184) form the catalytic β-barrel structure, while domain III (residues 201–303) mediates dimerization essential for catalytic activity [6]. The catalytic dyad comprising cysteine 145 and histidine 41 resides within a substrate-binding cleft capable of accommodating five residues (designated P5-P1'), with the S1' subsite exhibiting stringent specificity for serine residues [6] [8].
Room-temperature X-ray crystallography (2.30 Å resolution) reveals the ligand-free enzyme adopts a conformationally flexible state, particularly in residues 192-198 comprising the P5 binding loop. This segment demonstrates up to 2.6 Å backbone displacement compared to cryogenic structures, indicating inherent structural plasticity [6]. Molecular dynamics simulations confirm the P2 helix (residues 45-50) and P5 loop (residues 190-194) exhibit root-mean-square fluctuation values exceeding 1.8 Å, rendering these regions malleable to ligand-induced fit [6]. Within this dynamic cavity, 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide engages through a multimodal binding mechanism: the oxazolidinone carbonyl oxygen accepts hydrogen bonds from histidine 163 (2.9 Å) and backbone amides of glutamine 189 (3.1 Å), while the sulfonamide moiety penetrates the hydrophobic S4 subsite, forming van der Waals contacts with methionine 165 (3.8 Å) and leucine 167 (4.1 Å) [6] [8].
The compound demonstrates time-dependent inhibition consistent with covalent modification, evidenced by enzyme kinetics showing irreversible inactivation (kᵢₙₐcₜ/Kᵢ = 4.13 × 10⁵ M⁻¹s⁻¹) [8]. This irreversible binding occurs through nucleophilic attack by cysteine 145 on the oxazolidinone carbonyl carbon, forming a tetrahedral hemithioacetal intermediate stabilized by the oxyanion hole (backbone amides of cysteine 145 and glycine 143). Crucially, binding induces conformational reorganization of the C-terminal tail (residues 301-306), which undergoes a 180° rotation from its ligand-free position, disrupting dimer-stabilizing hydrogen bonds and potentially modulating protease oligomerization dynamics [6]. This allosteric effect, combined with direct active site occupation, positions the hybrid compound as a dual-mechanism inhibitor capable of disrupting both catalytic function and essential dimerization.
Table 2: Severe Acute Respiratory Syndrome Coronavirus 2 3 Chymotrypsin Like Protease Binding Site Interactions with the Hybrid Compound
Binding Subsite | Residue Interactions | Interaction Type | Distance (Å) |
---|---|---|---|
S1' (Catalytic) | Cysteine 145 | Covalent bond formation (thioester) | 1.8 (C-S bond) |
S1 | Histidine 163, Glutamine 189 | Hydrogen bonding | 2.9, 3.1 |
S2 | Methionine 49, Methionine 165 | Hydrophobic contact | 3.8, 4.0 |
S3/S4 | Leucine 167, Glutamine 189 | Van der Waals, dipole | 4.1, 3.9 |
S5 | Alanine 194, Aspartate 197 | Induced-fit accommodation | Variable |
Advanced computational simulations elucidate the critical binding interactions between 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide and glutamate 166, a residue fundamental to severe acute respiratory syndrome coronavirus 2 3 chymotrypsin like protease function. Molecular docking performed with hybrid functional (B3LYP) and basis set (6-311G(d,p)) methodologies reveals the sulfonamide oxygen atoms participate in a bifurcated hydrogen bonding network with glutamate 166: the primary interaction occurs between the sulfonyl oxygen (O=S=O) and glutamic acid 166 side-chain carboxylate (O···H-O distance 1.87 Å, angle 158°), while a secondary hydrogen bond forms with the adjacent backbone amide (N-H···O=S distance 2.11 Å) [3] [6]. This dual interaction anchors the inhibitor in the S4 subsite, with binding free energy calculations (ΔG = -9.2 kcal/mol) confirming thermodynamic favorability [6] [8].
Molecular dynamics trajectories over 1 μs simulations demonstrate the persistent occupancy of the sulfonamide group within the glutamate 166 subpocket, evidenced by a hydrogen bond occupancy rate of 82.7% throughout the simulation period [6]. This stability originates from electrostatic complementarity: the sulfonamide group's partial negative charge (Mulliken charge: -0.54 e) aligns optimally with the cationic microenvironment generated by the adjacent histidine 172 (charge +0.32 e) and arginine 188 (charge +0.87 e) residues [3]. Natural bond orbital analysis quantifies the stabilization energy associated with the glutamate 166 interaction at 30.63 kcal/mol, arising primarily from lone pair donation (nOₛᵤₗfₒₙ → σO-HGlu166) and secondarily from charge transfer between the phenyl rings (πCₐᵣₒₘ → πCₐᵣₒₘ) [3].
The methyl substituent on the sulfonamide's phenyl ring provides hydrophobic optimization of the glutamate 166 interaction, reducing the solvent-accessible surface area by 38% compared to unmethylated analogues. This shielding effect enhances binding affinity (ΔΔG = -1.3 kcal/mol) through desolvation entropy gains and exclusion of competing water molecules from the subpocket [6]. Docking score comparisons across severe acute respiratory syndrome coronavirus 2 3 chymotrypsin like protease variants demonstrate the compound's resilience to conformational flexibility, maintaining Glide scores between -8.2 and -8.7 kcal/mol against room-temperature structures versus -7.6 to -8.1 kcal/mol for cryogenic structures [6]. This differential highlights the importance of physiological-relevant conformations in computational screening, particularly regarding the P5 loop conformation which directly influences glutamate 166 accessibility.
Table 3: Docking Metrics for Glutamate 166 Interactions
Computational Parameter | Value | Significance |
---|---|---|
Glide Docking Score | -8.7 kcal/mol | High-affinity binding prediction |
Hydrogen Bond Occupancy | 82.7% | Stable interaction maintenance |
NBO Stabilization Energy | 30.63 kcal/mol | Orbital-level interaction strength |
MM-GBSA ΔG | -9.2 kcal/mol | Free energy of binding |
Van der Waals Contribution | -45.3 kcal/mol | Shape complementarity index |
Electrostatic Contribution | -22.7 kcal/mol | Charge complementarity index |
Hydrophobic Contact Surface | 142 Ų | Optimal subsite occupation |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3